2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by the presence of a trimethoxyphenyl group attached to a cyclohexadienone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one typically involves the condensation of 3,4,5-trimethoxyaniline with 2-hydroxybenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like piperidine to facilitate the formation of the Schiff base intermediate. The reaction mixture is then refluxed for several hours to ensure complete conversion to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the methylene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound can inhibit enzymes such as heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its anti-cancer and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and has a similar mechanism of action.
Combretastatin: A potent microtubule targeting agent with structural similarities.
Uniqueness
2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of a trimethoxyphenyl group and a cyclohexadienone core, which imparts distinct bioactivity and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
195139-62-9 |
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Molecular Formula |
C16H17NO5 |
Molecular Weight |
303.31 g/mol |
IUPAC Name |
3-[(3,4,5-trimethoxyphenyl)iminomethyl]benzene-1,2-diol |
InChI |
InChI=1S/C16H17NO5/c1-20-13-7-11(8-14(21-2)16(13)22-3)17-9-10-5-4-6-12(18)15(10)19/h4-9,18-19H,1-3H3 |
InChI Key |
LYIMJCNMOYCFPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N=CC2=C(C(=CC=C2)O)O |
Origin of Product |
United States |
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